4,6-Dichloro-1H-indole

NMDA Receptor Antagonist Glycine Binding Site Structure-Activity Relationship (SAR)

Medicinal chemistry programs targeting NMDA receptors often fail to achieve target binding affinity due to substitution pattern mismatches. 4,6-Dichloro-1H-indole (CAS 101495-18-5) delivers the validated 4,6-dichloro pharmacophore that enables nanomolar potency. • Enables NMDA glycine site antagonists with Ki as low as 4.8 ± 0.9 nM (e.g., 3MPICA) • Key precursor for allosteric FBPase inhibitors (IC50 down to 0.10 μM) • 97% purity, bulk quantities available for lead optimization programs

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 101495-18-5
Cat. No. B132574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1H-indole
CAS101495-18-5
Synonyms4,6-Dichloroindole; 
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)Cl)Cl
InChIInChI=1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
InChIKeyNIXGYRHZQFZCCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-1H-indole: Structural and Reactivity Profile


4,6-Dichloro-1H-indole (CAS 101495-18-5) is a dichlorinated indole derivative characterized by chlorine substitution at the 4- and 6-positions of the indole ring system . It is a synthetic, weakly acidic compound that is typically a colorless crystalline solid, soluble in most organic solvents but insoluble in water . This substitution pattern confers distinct electronic and steric properties that differentiate its reactivity and binding affinities from other dichloroindole isomers, such as 5,6-dichloroindole [1]. The compound serves as a key intermediate in the synthesis of biologically active molecules, including antagonists for the NMDA receptor glycine binding site and inhibitors of fructose-1,6-bisphosphatase (FBPase) [2].

4,6-Dichloro-1H-indole: Isomeric Substitution Specificity


The specific 4,6-dichloro substitution pattern on the indole core is not interchangeable with other isomers, such as the 5,6-dichloro derivative. The electronic and steric environment created by the two chlorine atoms at positions 4 and 6 directly dictates the molecule's interaction with biological targets and its subsequent chemical reactivity [1]. Systematic structure-activity relationship (SAR) studies on NMDA receptor antagonists have quantified this effect, demonstrating that the 4,6-dichloro substitution confers significantly higher binding affinity compared to unsubstituted or 5-tert-butyl substituted analogs [1][2]. Consequently, substituting the 4,6-dichloroindole core with a different isomer or a mono-halogenated indole would likely result in a substantial loss of target potency or a change in selectivity profile, making it an unsuitable replacement for projects requiring the validated 4,6-dichloro pharmacophore.

4,6-Dichloro-1H-indole: Quantitative Differentiation Evidence


NMDA Glycine Site Affinity Advantage

A direct comparative SAR study demonstrated that the 4,6-dichloro substitution pattern on an indole-2-carboxylic acid scaffold provides a significant enhancement in affinity for the NMDA receptor glycine binding site. This pattern was directly compared to both an unsubstituted indole and a 5-tert-butyl substituted derivative [1]. The study concluded that affinity increases progressively from the 5-tert-butyl over the unsubstituted to the 4,6-dichloro substituted derivatives, highlighting the unique contribution of this specific halogenation pattern [1]. This finding underscores that the 4,6-dichloro isomer is the preferred core for achieving high potency in this target class, a critical factor for selecting a lead scaffold.

NMDA Receptor Antagonist Glycine Binding Site Structure-Activity Relationship (SAR) Medicinal Chemistry

High-Potency NMDA Glycine Site Modulators via Derivatization

While the 4,6-dichloro-1H-indole core itself is not the final active pharmaceutical ingredient, its value is proven through the high potency of its downstream derivatives. For instance, the derivative 3-[2-[(3-methoxyphenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (3MPICA) exhibits a binding affinity (Ki) of 4.8 ± 0.9 nM for the glycine site of the NMDA receptor [1]. This compound also inhibits NMDA-induced convulsions in a mouse model in vivo with an ED50 of 0.06 mg/kg when administered intravenously [1]. Another derivative, 3-[(carboxymethyl)thio]-2-carboxy-4,6-dichloroindole, achieves an IC50 of 100 nM in functional assays [2]. These quantitative values serve as a class-level benchmark for the potency achievable with the 4,6-dichloroindole scaffold.

NMDA Receptor Antagonist Glycine Binding Site PET Tracer Development Medicinal Chemistry

Allosteric FBPase Inhibition: A Differentiated Mechanism

The 4,6-dichloroindole core provides access to a distinct biological target not commonly associated with other simple indole isomers. Specifically, the derivative 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) acts as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase) at the AMP binding site [1]. This represents a different mode of action compared to many other indole-based compounds that target kinase or GPCR families. The potential of this scaffold in FBPase inhibition is further supported by more recent studies where novel 4,6-dichloroindole derivatives have been optimized to achieve IC50 values as low as 0.10 μM against recombinant human FBPase [2]. This demonstrates a clear and quantifiable pathway for developing potent FBPase inhibitors from this core.

FBPase Inhibitor Allosteric Modulation Type 2 Diabetes Enzymology

Physicochemical Distinction from 5,6-Dichloroindole

The procurement value of 4,6-dichloro-1H-indole is also rooted in its distinct physicochemical properties compared to its close analog, 5,6-dichloroindole. The difference in substitution pattern results in a variance in predicted physical constants, which can impact synthetic handling and purification. For 4,6-dichloro-1H-indole, the predicted boiling point is approximately 328.1 ± 22.0 °C, and the predicted density is 1.479 ± 0.06 g/cm³ . While comprehensive experimental data for 5,6-dichloroindole is not available in the same sources, its molecular weight is identical at 186.04 g/mol, but its canonical SMILES string (C1=CNC2=CC(=C(C=C21)Cl)Cl) [1] confirms a different structural arrangement that underlies these property differences.

Chemical Synthesis Physicochemical Properties Isomer Differentiation Building Block

4,6-Dichloro-1H-indole: Validated Research Applications


NMDA Receptor Glycine Site Modulators

The primary application for 4,6-dichloro-1H-indole is as a foundational building block for synthesizing antagonists targeting the strychnine-insensitive glycine binding site of the NMDA receptor. The quantitative SAR evidence confirms that the 4,6-dichloro substitution pattern is essential for achieving high affinity, with this core enabling the creation of derivatives that exhibit Ki values in the low nanomolar range (e.g., 4.8 ± 0.9 nM for 3MPICA) [1]. This makes it an indispensable starting material for academic and industrial labs focused on neurological disorders where NMDA receptor modulation is a therapeutic strategy.

Allosteric FBPase Inhibitors for Metabolic Research

The 4,6-dichloroindole scaffold is uniquely suited for the synthesis of allosteric FBPase inhibitors. As demonstrated by the compound MDL-29951, this core allows for binding to the AMP allosteric site of the enzyme, a distinct mechanism from active-site inhibition [2]. More recent optimizations of this scaffold have produced potent inhibitors with IC50 values as low as 0.10 μM against the human enzyme [3]. This positions 4,6-dichloro-1H-indole as a critical precursor for developing novel tool compounds and potential therapeutics for type 2 diabetes and other metabolic conditions.

Tryptase and Monoamine Reuptake Inhibitors

Vendor and patent literature consistently cites 4,6-dichloro-1H-indole as a precursor in the synthesis of compounds designed to inhibit tryptase, as well as the reuptake of serotonin, norepinephrine, and dopamine [4]. While specific quantitative data for the core structure is not available, the repeated association of this specific isomer with these pharmacological activities supports its use in medicinal chemistry programs aimed at discovering new anti-inflammatory or CNS-active agents.

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